molecular formula C15H19N3OS2 B2651157 (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1428349-88-5

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2651157
CAS No.: 1428349-88-5
M. Wt: 321.46
InChI Key: FOCRUJOKGYILDA-UHFFFAOYSA-N
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Description

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of imidazole, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone likely involves multiple steps, starting from simpler precursors. A typical synthetic route might include:

    Formation of the Imidazole-Thioether Intermediate: This could involve the reaction of 1-methyl-1H-imidazole with a suitable thiol compound under basic conditions.

    Piperidine Derivatization: The intermediate can then be reacted with a piperidine derivative, possibly through a nucleophilic substitution reaction.

    Coupling with Thiophene: The final step might involve coupling the piperidine intermediate with a thiophene derivative, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions could occur, especially at the imidazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

It could be investigated for therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

The compound might find use in materials science, possibly in the development of novel polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(phenyl)methanone
  • (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(furan-2-yl)methanone

Uniqueness

The presence of the thiophene ring might confer unique electronic properties or biological activity compared to similar compounds with different aromatic rings.

Properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-17-9-6-16-15(17)21-11-12-4-7-18(8-5-12)14(19)13-3-2-10-20-13/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCRUJOKGYILDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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